Ciprofibrate-CoA

Intracellular Drug Metabolism Acyl-CoA Synthetase Hepatocyte Uptake

Procure pre-formed Ciprofibrate-CoA for cell-free PPARα assays to bypass variable intracellular activation. Essential for direct binding studies (SPR, TR-FRET) and as an authentic LC-MS/MS standard for quantifying active metabolite formation in hepatocytes. Strictly for research use; not for human administration.

Molecular Formula C34H48Cl2N7O18P3S
Molecular Weight 1038.7 g/mol
CAS No. 111900-25-5
Cat. No. B049741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiprofibrate-CoA
CAS111900-25-5
Synonymsciprofibrate-CoA
ciprofibrate-coenzyme A
coenzyme A, ciprofibrate-
Molecular FormulaC34H48Cl2N7O18P3S
Molecular Weight1038.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CC5(Cl)Cl)O
InChIInChI=1S/C34H48Cl2N7O18P3S/c1-32(2,26(46)29(47)39-10-9-22(44)38-11-12-65-31(48)33(3,4)59-19-7-5-18(6-8-19)20-13-34(20,35)36)15-57-64(54,55)61-63(52,53)56-14-21-25(60-62(49,50)51)24(45)30(58-21)43-17-42-23-27(37)40-16-41-28(23)43/h5-8,16-17,20-21,24-26,30,45-46H,9-15H2,1-4H3,(H,38,44)(H,39,47)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t20?,21-,24-,25-,26?,30-/m1/s1
InChIKeyAAHIMGZVACZGCQ-NKXYKTLRSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ciprofibrate-CoA (CAS 111900-25-5): A Critical Bioactive Metabolite for Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Mechanism Studies and Fibric Acid Derivative Research


Ciprofibrate-CoA (Ciprofibrate-coenzyme A) is the acyl-CoA thioester metabolite of the hypolipidemic drug ciprofibrate, a member of the fibrate class. It functions as a key intracellular signaling molecule and a direct ligand for nuclear receptors and other protein targets. As a coenzyme A derivative, it has a molecular weight of 1038.67 g/mol and the molecular formula C34H48Cl2N7O18P3S [1]. Unlike the parent drug ciprofibrate, which is a prodrug, ciprofibrate-CoA is the active species responsible for several of the class's molecular initiating events, including activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and other off-target interactions [2].

Why Ciprofibrate-CoA (CAS 111900-25-5) Cannot Be Replaced by the Parent Drug or Other Fibrate-CoA Analogs in Research


Generic substitution of ciprofibrate-CoA with the unmodified parent drug, ciprofibrate, or with other fibrate-CoA esters (e.g., clofibroyl-CoA, nafenopin-CoA) is not scientifically valid due to fundamentally different biochemical properties and target engagement profiles. Ciprofibrate-CoA, but not ciprofibrate, is the molecular entity that directly binds to and activates protein kinase C (PKC) and the P2Y1 receptor, demonstrating that the parent drug is inactive in these specific pathways [1]. Furthermore, among the class of fibrate-CoA esters, ciprofibrate-CoA exhibits distinct intracellular accumulation kinetics and a unique rank order of potency at the P2Y1 receptor compared to nafenopin-CoA, precluding simple interchangeability in quantitative pharmacology assays [2].

Ciprofibrate-CoA (CAS 111900-25-5) Evidence Guide: Quantified Differentiation from Key Comparators


Intracellular Accumulation of Ciprofibroyl-CoA in Rat Hepatocytes is 2-Fold Higher than Clofibroyl-CoA and 11-Fold Higher than Nafenopin-CoA

The formation of ciprofibroyl-CoA is quantitatively superior to other fibrate-CoA esters in isolated rat hepatocytes. At an extracellular drug concentration of 0.5 mM, the maximal intracellular concentration of ciprofibroyl-CoA reached 100 µM, compared to 55 µM for clofibroyl-CoA and only 9 µM for nafenopin-CoA. This demonstrates that ciprofibrate is more efficiently converted to and retained as its active CoA thioester in the liver than its closest structural analogs [1].

Intracellular Drug Metabolism Acyl-CoA Synthetase Hepatocyte Uptake Peroxisome Proliferators

Ciprofibroyl-CoA Exhibits Competitive Antagonism at the P2Y1 Receptor with a 3-Fold Higher Potency than CoA-SH

Ciprofibroyl-CoA acts as a competitive antagonist of the P2Y1 receptor, an activity not shared by the parent drug ciprofibrate at concentrations up to 100 µM. In a functional assay using Xenopus laevis oocytes expressing the P2Y1 receptor, ciprofibroyl-CoA demonstrated a KB of 148 nM, representing a three-fold increase in potency compared to the endogenous ligand coenzyme A (CoA-SH) [1]. Nafenopin-CoA was even more potent (KB = 58 nM), establishing a clear potency rank order (nafenopin-CoA > ciprofibroyl-CoA > CoA-SH) that is essential for experimental design and data interpretation [1].

Purinergic Signaling P2Y1 Receptor Antagonism Platelet Aggregation Xenopus Oocyte Electrophysiology

Synthesis of Ciprofibroyl-CoA by Rat Liver Synthetase Proceeds with a Defined Km of 0.63 mM

The enzymatic conversion of ciprofibrate to its active metabolite, ciprofibroyl-CoA, is mediated by a synthetase that follows Michaelis-Menten kinetics with an apparent Km of 0.63 ± 0.1 mM for ciprofibrate. This kinetic parameter is crucial for standardizing in vitro activation assays and modeling intracellular drug activation rates [1]. The enzyme activity was competitively inhibited by the natural substrate palmitic acid (at 25 and 50 µM), indicating a shared active site with long-chain acyl-CoA synthetase. Conversely, ciprofibrate itself competitively inhibited palmitoyl-CoA synthesis, demonstrating reciprocal substrate competition [1].

Enzyme Kinetics Long-Chain Acyl-CoA Synthetase Drug Activation In Vitro Metabolism

Ciprofibroyl-CoA, but not the Parent Drug Ciprofibrate, Activates Protein Kinase C (PKC)-Mediated Signaling in Hepatocytes

A critical functional distinction is that ciprofibroyl-CoA directly activates protein kinase C (PKC)-mediated phosphorylation of the epidermal growth factor (EGF) receptor in vitro, an effect that the parent drug ciprofibrate fails to produce. Experiments using purified EGF receptor showed that phosphorylation was activated by ciprofibroyl-CoA, the acyl-CoA derivative of the drug, but not by the unmodified drug [1]. This demonstrates a metabolite-specific signaling function independent of PPARα.

Signal Transduction Protein Kinase C Epidermal Growth Factor Receptor Non-PPARα Mechanisms

Key Research and Industrial Applications for Ciprofibrate-CoA (CAS 111900-25-5)


In Vitro PPARα Activation Studies Requiring a Defined, High-Concentration Active Metabolite

In studies of PPARα-mediated gene transcription, ciprofibrate-CoA is the direct ligand. Its use is essential in cell-free systems or in cells with limited capacity to convert the parent drug. The evidence that ciprofibroyl-CoA achieves an intracellular concentration of up to 100 µM in hepatocytes [1] makes it the most robust tool for achieving maximal receptor activation in mechanistic studies, outperforming other fibrate-CoA esters like clofibroyl-CoA (55 µM) and nafenopin-CoA (9 µM).

Investigating P2Y1 Receptor-Mediated Off-Target Effects of Fibrates

To dissect the contribution of purinergic signaling to the clinical profile of ciprofibrate, researchers must use ciprofibroyl-CoA. Its defined competitive antagonism (KB = 148 nM) at the P2Y1 receptor is a quantifiable, off-target activity not exhibited by the parent drug [2]. This compound is therefore the required standard for exploring fibrate effects on platelet aggregation, vascular tone, and other P2Y1-dependent processes.

Studying Drug-Fatty Acid Metabolic Cross-Talk in Hepatocytes

Ciprofibrate-CoA is an indispensable reagent for exploring the competitive inhibition between fibrate drugs and natural fatty acids for activation by long-chain acyl-CoA synthetase. The defined kinetic parameters (Km for ciprofibrate = 0.63 mM) and its competition with palmitic acid [3] allow for precise modeling of how this drug may disrupt or alter cellular lipid metabolism and energy homeostasis.

Differentiating PPARα-Dependent and -Independent Signaling Pathways

Ciprofibrate-CoA is the key reagent for distinguishing between genomic (PPARα) and non-genomic (e.g., PKC) signaling triggered by ciprofibrate treatment. Since ciprofibroyl-CoA, but not ciprofibrate, directly activates PKC and the EGF receptor [4], its use in parallel experiments with the parent drug is critical for identifying and validating metabolite-specific cellular responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciprofibrate-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.